6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
CAS No.: 1227578-46-2
Cat. No.: VC0107053
Molecular Formula: C6H2BrF4N
Molecular Weight: 243.987
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227578-46-2 |
|---|---|
| Molecular Formula | C6H2BrF4N |
| Molecular Weight | 243.987 |
| IUPAC Name | 6-bromo-3-fluoro-2-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C6H2BrF4N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H |
| Standard InChI Key | NEMDVTHUXJKSDX-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1F)C(F)(F)F)Br |
Introduction
Chemical Structure and Properties
Structural Features
6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine consists of a pyridine ring with three key substituents: a bromine atom at position 6, a fluorine atom at position 3, and a trifluoromethyl group at position 2. This arrangement of electron-withdrawing groups creates a unique electronic distribution within the molecule, influencing its reactivity and chemical behavior.
The molecular structure can be represented by the following identifiers:
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₂BrF₄N |
| Molecular Weight | 243.98 g/mol |
| IUPAC Name | 6-bromo-3-fluoro-2-(trifluoromethyl)pyridine |
| CAS Number | 1227578-46-2 |
| SMILES | C1=CC(=NC(=C1F)C(F)(F)F)Br |
| InChI | InChI=1S/C6H2BrF4N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H |
| InChIKey | NEMDVTHUXJKSDX-UHFFFAOYSA-N |
Chemical Properties
The chemical properties of 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine are largely determined by the electron-withdrawing nature of its substituents. The bromine atom serves as a good leaving group, making the compound suitable for various coupling reactions. The fluorine atom and trifluoromethyl group influence the electron density of the pyridine ring, affecting its reactivity in nucleophilic and electrophilic reactions.
Synthesis and Preparation
Industrial Production
In industrial settings, the production of 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine may utilize continuous flow reactors to enhance efficiency and safety while maintaining consistent product quality. This approach allows for better control of reaction parameters and reduces the handling of potentially hazardous intermediates.
Applications
Pharmaceutical Applications
One of the primary applications of 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is in pharmaceutical synthesis. The compound serves as a valuable building block for the creation of biologically active molecules. Its unique structure with multiple reactive sites allows for diverse modifications, making it useful in medicinal chemistry for developing new drug candidates.
The presence of the trifluoromethyl group is particularly significant in pharmaceutical applications as it can enhance:
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Metabolic stability
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Lipophilicity
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Binding selectivity
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Bioavailability
These properties make trifluoromethylated compounds like 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine attractive starting materials for drug discovery programs.
Agrochemical Applications
In agrochemical development, 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of active ingredients for pesticides, herbicides, and fungicides. The halogenated pyridine structure appears in numerous agrochemical compounds, where the fluorine and trifluoromethyl groups contribute to enhanced biological activity and environmental persistence.
Research Applications
In research settings, 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is utilized as a reagent for investigating new synthetic methodologies, particularly in carbon-carbon bond forming reactions. Its well-defined reactivity patterns make it useful for studying reaction mechanisms and developing novel transformation procedures.
Spectroscopic Data
Characteristic Spectral Features
The ¹H NMR spectrum of 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine would show characteristic signals for the two aromatic protons, while the ¹⁹F NMR would display signals for the fluorine atom and the trifluoromethyl group. Mass spectrometry would exhibit a characteristic isotope pattern due to the presence of bromine, which has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) with almost equal abundance.
Chemical Reactions
Reactivity Patterns
The reactivity of 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is primarily governed by the electronic effects of its substituents. Potential reactions include:
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Cross-coupling reactions (Suzuki, Stille, Negishi)
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Nucleophilic aromatic substitution
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Metal-halogen exchange
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Directed metallation
Synthetic Transformations
Related Compounds
Structural Analogs
Several structural analogs of 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine have been reported in the literature, including:
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine | 1227577-05-0 | Bromine at position 2, trifluoromethyl at position 4 |
| 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine | 1227502-92-2 | Bromine at position 3, fluorine at position 6 |
| 6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine | 1227595-28-9 | Amino group at position 6, bromomethyl at position 3 |
Comparative Analysis
These related compounds share the core pyridine structure with trifluoromethyl and halogen substituents but differ in the position and nature of these substituents. This structural diversity results in different reactivity patterns and applications. For example, the position of the bromine atom can significantly affect the compound's behavior in cross-coupling reactions, while the presence of an amino group (as in 6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine) introduces additional possibilities for hydrogen bonding and nucleophilic reactions.
Research Developments
Current Research Focus
Current research involving 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine and related compounds focuses on:
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Development of new synthetic methodologies
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Exploration of novel pharmaceutical applications
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Investigation of structure-activity relationships
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Design of functional materials
Future Perspectives
The continued interest in fluorinated and trifluoromethylated compounds suggests that 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine will remain an important building block in organic synthesis. Future research may explore new applications in emerging fields such as materials science, photochemistry, and chemical biology.
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